molecular formula C17H23N3O2S B14113998 2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate

2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate

Cat. No.: B14113998
M. Wt: 333.5 g/mol
InChI Key: LHNPJPIJFUKHIY-UHFFFAOYSA-N
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Description

2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate typically involves the reaction of 2-methylbenzimidazole with appropriate reagents to introduce the 2-propanyl and pyrrolidinecarboxylate groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways .

Properties

IUPAC Name

tert-butyl 2-(1H-benzimidazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-10-6-7-12(20)11-23-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPJPIJFUKHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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